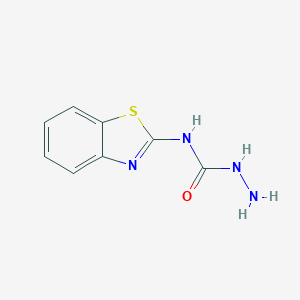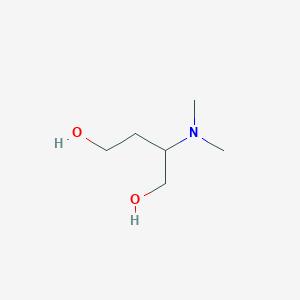
2-(Dimethylamino)butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)butane-1,4-diol, also known as DMABD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tertiary amine that contains two hydroxyl groups, making it a useful building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-(Dimethylamino)butane-1,4-diol is not well understood, but it is believed to act as a nucleophile in organic reactions. The two hydroxyl groups on this compound can act as hydrogen bond donors and acceptors, making it a useful catalyst in organic reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies, indicating that it may be safe for use in pharmaceuticals and other applications.
実験室実験の利点と制限
2-(Dimethylamino)butane-1,4-diol has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize in large quantities. It is also stable under a wide range of conditions, making it a useful building block for the synthesis of various organic compounds. However, this compound is hygroscopic and can absorb water from the atmosphere, which can make it difficult to handle in some experiments.
将来の方向性
There are several future directions for the study of 2-(Dimethylamino)butane-1,4-diol. One potential application is in the synthesis of chiral compounds. This compound can be used to introduce a chiral center into organic molecules, which can be useful in the synthesis of pharmaceuticals and other compounds. Another potential application is in the development of new catalysts for organic reactions. This compound has been shown to be a useful catalyst in some reactions, and further research may lead to the development of new and more efficient catalysts.
Conclusion
In conclusion, this compound is a versatile building block that has gained attention in scientific research due to its unique properties. The synthesis method of this compound has been optimized to yield high purity and high yield of this compound. This compound has potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
合成法
The synthesis of 2-(Dimethylamino)butane-1,4-diol involves the reaction of 4-chlorobutyraldehyde with dimethylamine in the presence of sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound. This method of synthesis has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
2-(Dimethylamino)butane-1,4-diol has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is a versatile building block that can be used to introduce a tertiary amine and hydroxyl groups into organic molecules. This makes it a useful precursor for the synthesis of a wide range of compounds.
特性
CAS番号 |
131426-06-7 |
|---|---|
分子式 |
C6H15NO2 |
分子量 |
133.19 g/mol |
IUPAC名 |
2-(dimethylamino)butane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
ZNKSSXQRMZQHPQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCO)CO |
正規SMILES |
CN(C)C(CCO)CO |
同義語 |
1,4-Butanediol,2-(dimethylamino)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



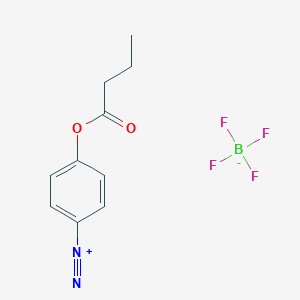
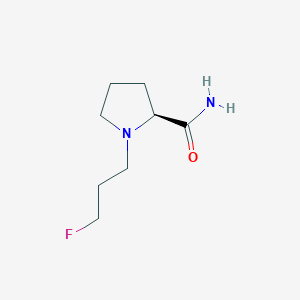

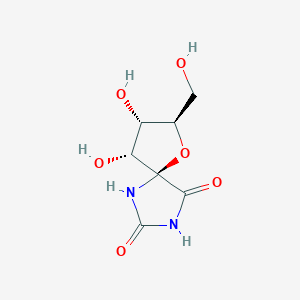
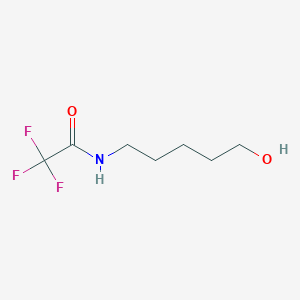
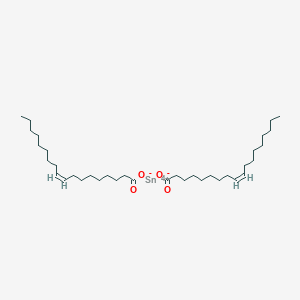
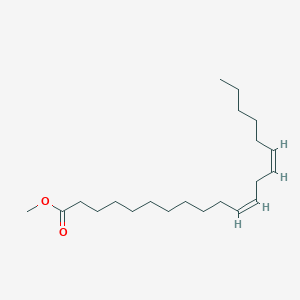


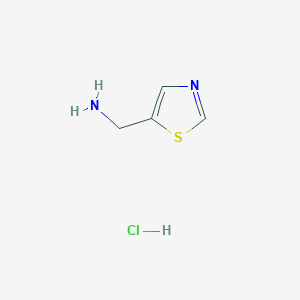
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
